molecular formula C10H17NO2 B3121349 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid CAS No. 28345-45-1

2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid

Cat. No.: B3121349
CAS No.: 28345-45-1
M. Wt: 183.25
InChI Key: UIAPKUVKPMSPSK-UHFFFAOYSA-N
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Description

2-(4-Aminobicyclo[222]octan-1-yl)acetic acid is a chemical compound with the molecular formula C10H17NO2 It is known for its unique bicyclic structure, which includes a nitrogen atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic framework.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a precursor compound containing a leaving group.

    Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction, where the intermediate compound is reacted with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted products with various functional groups replacing the amino group.

Scientific Research Applications

2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The bicyclic structure and amino group play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminobicyclo[2.2.2]octan-1-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    2-(4-Aminobicyclo[2.2.2]octan-1-yl)butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

    2-(4-Aminobicyclo[2.2.2]octan-1-yl)valeric acid: Similar structure with a valeric acid moiety instead of acetic acid.

Uniqueness

2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-amino-1-bicyclo[2.2.2]octanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-10-4-1-9(2-5-10,3-6-10)7-8(12)13/h1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAPKUVKPMSPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272318
Record name 4-Aminobicyclo[2.2.2]octane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28345-45-1
Record name 4-Aminobicyclo[2.2.2]octane-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28345-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobicyclo[2.2.2]octane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 3
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 4
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 5
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 6
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid

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